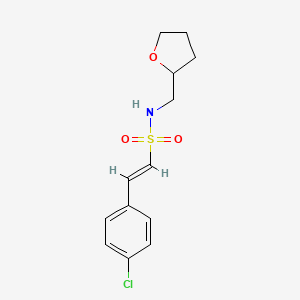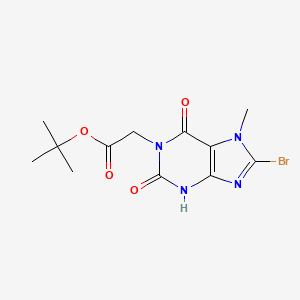
3-(2-bromophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group, for example, is a large, bulky group that could have significant effects on the compound’s overall shape and properties. The 1,2,3-triazole ring and the azetidine ring are both heterocyclic rings, which could also contribute to the compound’s unique properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction. The azetidine ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s molecular weight and potentially affect its solubility. The heterocyclic rings could also influence the compound’s stability and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Applications
A significant application of compounds similar to 3-(2-bromophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is in antimicrobial research. Studies have shown that various triazole derivatives possess potent antimicrobial properties. For instance, a study synthesized a series of 1,2,3-triazole derivatives and evaluated their in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating appreciable antibacterial activity (Kaushik et al., 2020). Another research synthesized novel triazoles and assessed their antifungal activity against Candida strains, with some derivatives showing significant antifungal profiles (Lima-Neto et al., 2012).
Structural and Crystallographic Studies
Triazole derivatives are also of interest in structural and crystallographic studies. A research on the crystal structures of fungicidal azolylmethanes, which are structurally related to the compound , provided insights into the conformations of these molecules and their potential interactions at active sites (Anderson et al., 1984).
Synthesis Methods and Chemical Properties
Various synthesis methods and chemical properties of triazole derivatives have been explored. For instance, a study focused on the synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition, highlighting the versatility of this method in creating diverse triazole-based compounds with potential biological activities (Pokhodylo et al., 2017).
Potential for Fluorescent Biomarkers
Some triazole compounds have shown potential for use as fluorescent biomarkers. A study explored the photophysical properties of amphiphilic triazoanilines synthesized from industrial waste, assessing their low acute toxicity to various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its mechanism of action .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-20-9-5-4-6-16(20)10-11-21(27)25-13-18(14-25)26-12-17(23-24-26)15-28-19-7-2-1-3-8-19/h1-9,12,18H,10-11,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDSWLBPHIUDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
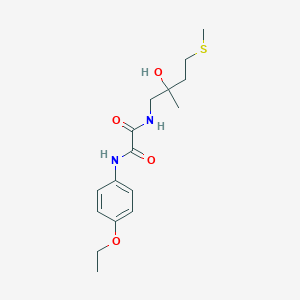
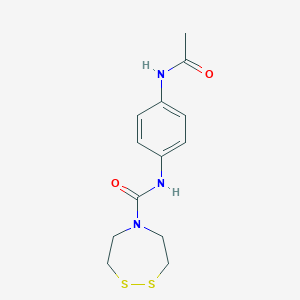
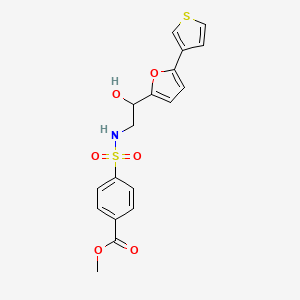
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
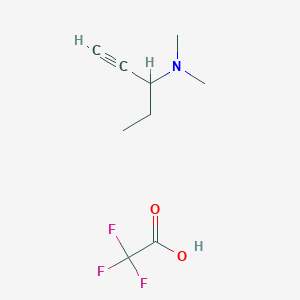
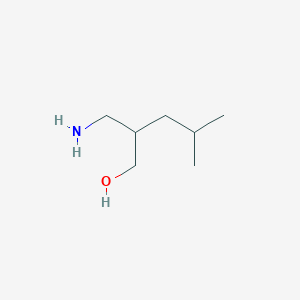
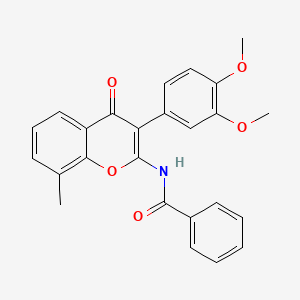
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2367706.png)

